molecular formula C27H24N4O3S B2648702 5-[3-(1,3-Diphenylpyrazol-4-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid CAS No. 381727-89-5

5-[3-(1,3-Diphenylpyrazol-4-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid

Cat. No. B2648702
CAS RN: 381727-89-5
M. Wt: 484.57
InChI Key: USBJDUDSXWHMSZ-UHFFFAOYSA-N
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Description

The compound “(3,5-Diphenyl-1H-pyrazol-1-yl)acetic acid” is a related compound with a molecular formula of C17H14N2O2 . It’s a nitrogen-based hetero-aromatic compound .


Synthesis Analysis

In a related study, a series of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione derivatives were synthesized . The synthesis involved various steps with acceptable reaction procedures and quantitative yields .


Molecular Structure Analysis

The molecular structure of the related compound “(3,5-Diphenyl-1H-pyrazol-1-yl)acetic acid” was characterized by 1H NMR, 13C NMR, IR, HRMS, and ESI–MS spectra .


Chemical Reactions Analysis

The synthesis of a related compound involved a reaction mixture of (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-dione and anhydrous K2CO3 in dry DMF solution. The reaction was stirred under N2 atmosphere at room temperature for 10–15 min. Then, propargyl bromide was added and the reaction was stirred for 3 h .


Physical And Chemical Properties Analysis

The physical and chemical properties of the related compound “(3,5-Diphenyl-1H-pyrazol-1-yl)acetic acid” include a molecular weight of 292.33 .

Scientific Research Applications

Chemical Synthesis and Catalytic Applications

The compound’s derivatives are involved in complex chemical synthesis processes, such as the rhodium-catalyzed oxidative coupling reactions of phenylazoles with internal alkynes. These reactions involve the regioselective cleavages of multiple C-H bonds, leading to the formation of condensed aromatic products with potential fluorescence applications in the solid state Umeda et al., 2011.

Anticancer and Antimicrobial Activities

Compounds containing the pyrazole structure have shown anticancer and antimicrobial activities. For instance, 5-substituted 2-methylbenzimidazoles demonstrated cytotoxic activity against various human cancer cell lines, highlighting the potential therapeutic applications of pyrazole derivatives El-Naem et al., 2003. Furthermore, novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives were evaluated as potent antioxidants and 15-lipoxygenase inhibitors, indicating their efficacy in oxidative stress-related conditions Ali et al., 2020.

Corrosion Inhibition

Pyrazole derivatives have been explored for their corrosion inhibition performance, such as in the protection of mild steel in acidic environments. These studies indicate the compound's potential utility in industrial applications to prevent metal corrosion Yadav et al., 2016.

Material Science and Photophysical Properties

In the field of material science, organolanthanoid-halide synthons featuring diphenylpyrazole have been synthesized, showcasing a new route to monofunctionalized lanthanoid(II) compounds. These findings contribute to the development of materials with unique electronic and magnetic properties Wiecko et al., 2010.

Supramolecular Chemistry

The interaction of diphenylpyrazole with inorganic acids leads to the formation of various salts, demonstrating the role of hydrogen bonding in directing supramolecular architecture. Such studies are crucial for understanding molecular interactions and designing novel molecular assemblies Singh et al., 2011.

Future Directions

Future research could focus on investigating the potential biological activities of the compound you mentioned, similar to how a newly synthesized pyrazoline derivative was studied for its neurotoxic potentials .

properties

IUPAC Name

5-[3-(1,3-diphenylpyrazol-4-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3S/c32-25(14-7-15-26(33)34)31-23(17-22(28-31)24-13-8-16-35-24)21-18-30(20-11-5-2-6-12-20)29-27(21)19-9-3-1-4-10-19/h1-6,8-13,16,18,23H,7,14-15,17H2,(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBJDUDSXWHMSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C(=O)CCCC(=O)O)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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